4-Nitro-1,3-dihydroisobenzofuran
Overview
Description
4-Nitro-1,3-dihydroisobenzofuran is a chemical compound with the CAS Number: 98475-08-2 . It has a molecular weight of 165.15 and its IUPAC name is 4-nitro-1,3-dihydro-2-benzofuran .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO3/c10-9(11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Crystallographic and Physical Properties Studies
Studies on metal complexes, such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, involve structural determination through X-ray crystallography, exploring their physical properties like thermogravimetric and differential scanning calorimetry analyses. Such studies contribute to understanding the unique bonding features and physical properties of these compounds, which have implications in fields like anticonvulsant activities (D'angelo et al., 2008).
Photophysical Properties and Dye Applications
Research on the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores is significant. This helps in understanding the molecular structure–property relationship, crucial for designing strategies concerning dyes and fluorophores. Such studies reveal that nitro groups, often used as acceptors, do not act as fluorescence quenchers, which is surprising and insightful for applications in dye technology (Habenicht et al., 2015).
Synthetic Chemistry and Drug Development
In synthetic chemistry, the creation of nitro-substituted isoxazoles is of significant interest for targeted organic synthesis and potential bioactive compounds for drug development. This research includes the systematization of data concerning synthetic approaches to various nitroisoxazoles, contributing to the broader understanding of preparative methods in organic synthesis and drug development (Vasilenko et al., 2019).
Investigation of Electrophilic Properties
The study of compounds like 4-nitrobenzodifuroxan (NBDF) focuses on their nitro-activated double bond, analyzing its high reactivity in various chemical reactions. This kind of research unveils the electrophilic character of such compounds, aiding in the understanding of their chemical behavior, useful in synthetic organic chemistry and materials science (Kurbatov et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-nitro-1,3-dihydro-2-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVSXIZLVKBYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302431 | |
Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-08-2 | |
Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98475-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-nitroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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